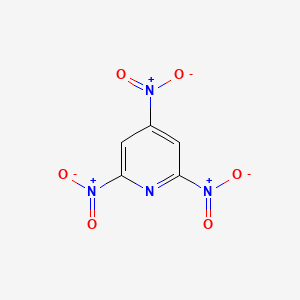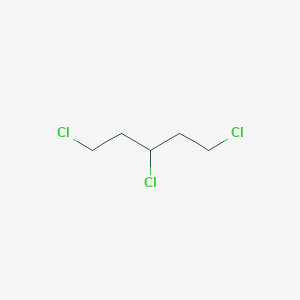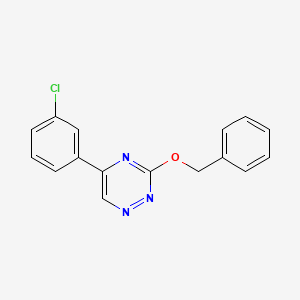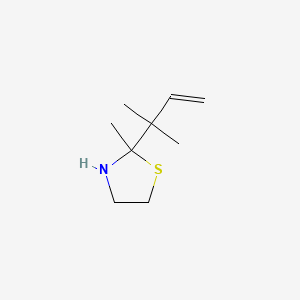
2,4,6-Trinitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trinitropyridine is a chemical compound with the molecular formula C₅H₂N₄O₆. It is a derivative of pyridine, characterized by the presence of three nitro groups at the 2, 4, and 6 positions on the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4,6-Trinitropyridine can be synthesized through the nitration of pyridine derivatives. One common method involves the reaction of pyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. Safety measures are crucial due to the highly reactive nature of the compound and the potential hazards associated with its production .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Trinitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides such as this compound-1-oxide.
Reduction: Formation of 2,4,6-triaminopyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trinitropyridine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other high-energy materials and intermediates in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a model compound for studying nitroaromatic compounds.
Industry: Utilized in the production of explosives, propellants, and other energetic materials
Wirkmechanismus
The mechanism of action of 2,4,6-Trinitropyridine involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved include electron transfer processes and the formation of radical species, contributing to its high reactivity and energy release .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trinitrotoluene (TNT): Similar in structure but with a methyl group instead of a pyridine ring.
2,4,6-Trinitrophenol (Picric Acid): Contains a phenol group instead of a pyridine ring.
2,4,6-Trinitroaniline: Contains an amino group instead of a pyridine ring.
Uniqueness: 2,4,6-Trinitropyridine is unique due to its pyridine ring, which imparts different chemical properties compared to other trinitro compounds.
Eigenschaften
CAS-Nummer |
78013-51-1 |
|---|---|
Molekularformel |
C5H2N4O6 |
Molekulargewicht |
214.09 g/mol |
IUPAC-Name |
2,4,6-trinitropyridine |
InChI |
InChI=1S/C5H2N4O6/c10-7(11)3-1-4(8(12)13)6-5(2-3)9(14)15/h1-2H |
InChI-Schlüssel |
AWNMZFMTHFYBIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14450392.png)


![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)



![3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione](/img/structure/B14450439.png)


![1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-](/img/structure/B14450461.png)


